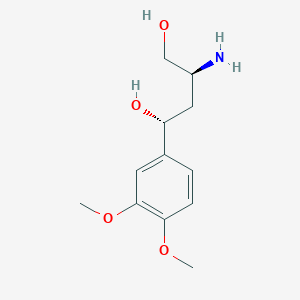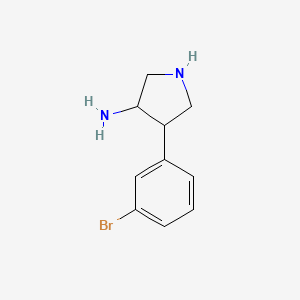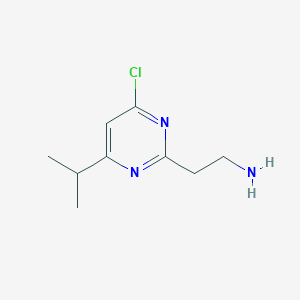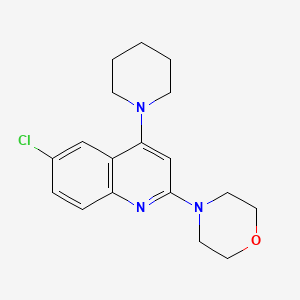
4-(6-Chloro-4-(piperidin-1-yl)quinolin-2-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-2-(morpholin-4-yl)-4-(piperidin-1-yl)quinoline is a heterocyclic compound that contains a quinoline core substituted with chloro, morpholinyl, and piperidinyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(morpholin-4-yl)-4-(piperidin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the chloro, morpholinyl, and piperidinyl substituents through nucleophilic substitution and amination reactions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
化学反应分析
Types of Reactions
6-chloro-2-(morpholin-4-yl)-4-(piperidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the chloro, morpholinyl, or piperidinyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of quinoline analogs with different substituents.
科学研究应用
6-chloro-2-(morpholin-4-yl)-4-(piperidin-1-yl)quinoline has several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: In studies of enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine: As a lead compound in drug discovery programs targeting various diseases, including cancer and infectious diseases.
Industry: In the development of new materials and as a catalyst in organic synthesis.
作用机制
The mechanism of action of 6-chloro-2-(morpholin-4-yl)-4-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor binding studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
相似化合物的比较
Similar Compounds
Similar compounds include other quinoline derivatives with different substituents, such as:
- 6-chloro-2-(morpholin-4-yl)quinoline
- 4-(piperidin-1-yl)quinoline
- 6-chloroquinoline
Uniqueness
6-chloro-2-(morpholin-4-yl)-4-(piperidin-1-yl)quinoline is unique due to the specific combination of chloro, morpholinyl, and piperidinyl groups, which confer distinct chemical and biological properties. This combination may enhance its binding affinity to certain molecular targets or improve its pharmacokinetic profile compared to other quinoline derivatives.
属性
分子式 |
C18H22ClN3O |
|---|---|
分子量 |
331.8 g/mol |
IUPAC 名称 |
4-(6-chloro-4-piperidin-1-ylquinolin-2-yl)morpholine |
InChI |
InChI=1S/C18H22ClN3O/c19-14-4-5-16-15(12-14)17(21-6-2-1-3-7-21)13-18(20-16)22-8-10-23-11-9-22/h4-5,12-13H,1-3,6-11H2 |
InChI 键 |
IYEPVMIVXSETGY-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=CC(=NC3=C2C=C(C=C3)Cl)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


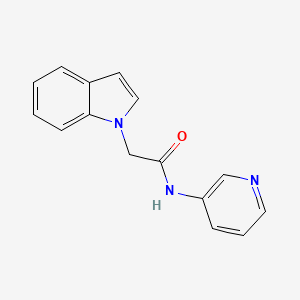
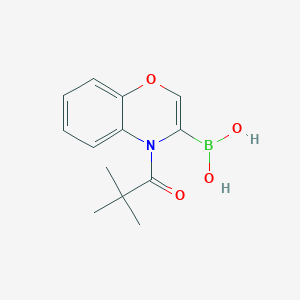
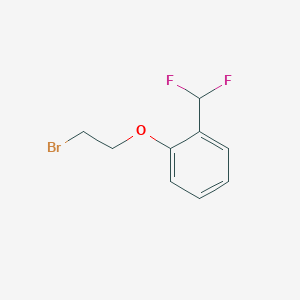
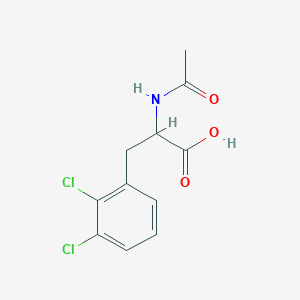
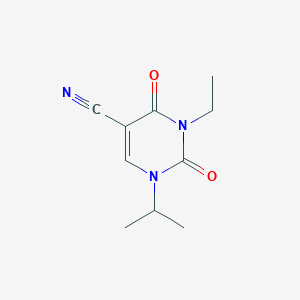
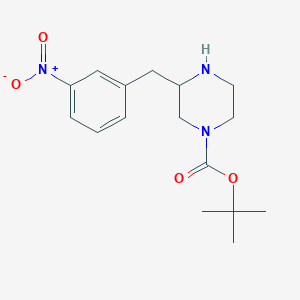
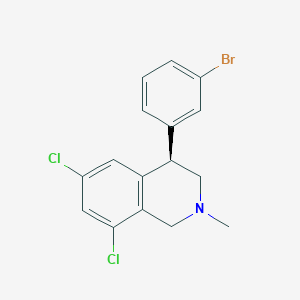
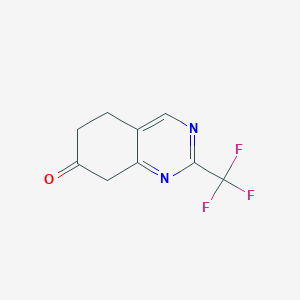
![7-Methyl-7-azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14866704.png)
![2-Iodo-4,5,6,7-tetrahydrothieno[2,3-C]pyridine](/img/structure/B14866709.png)
![[(1S,4S)-3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;hydrate](/img/structure/B14866713.png)
